molecular formula C59H84N18O14 B6303644 (D-His2,D-Ser(tBu)6,Azagly10)-LHRH CAS No. 1926163-37-2

(D-His2,D-Ser(tBu)6,Azagly10)-LHRH

Cat. No. B6303644
CAS RN: 1926163-37-2
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-NNUSRHINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-His2,D-Ser(tBu)6,Azagly10)-LHRH, also known as D-His-Ser-Azagly-LHRH, is a peptide hormone that is primarily used in laboratory experiments to investigate the biochemical and physiological effects of luteinizing hormone-releasing hormone (LHRH). It is a synthetic analog of the naturally occurring LHRH, and has been used in various scientific research applications such as to study the effects of hormones on the reproductive system, the endocrine system, and the cardiovascular system.

Scientific Research Applications

Enhanced Biological Activity

Luteinizing hormone-releasing hormone (LHRH) analogs, such as (D-His2,D-Ser(tBu)6,Azagly10)-LHRH, exhibit increased potency compared to natural LHRH due to their resistance to enzymatic degradation and enhanced receptor affinity. These substitutions, particularly at positions 6 and 10, lead to super-active peptides, making them crucial for treatments requiring prolonged activity, such as hormone ablation for prostate cancer (Schally, 2007).

In Vitro Stability and Food Safety

In vitro studies have demonstrated the stability of LHRH analogs, including (D-His2,D-Ser(tBu)6,Azagly10)-LHRH, under simulated human gastric conditions. This stability supports the assertion that such analogs, when used as spawning aids in fish farming, do not pose a human food safety risk upon ingestion (Su et al., 2016).

Conformational Flexibility

The conformational flexibility of LHRH and its analogs plays a critical role in their biological activity. Studies have shown that the peptide backbone of LHRH and its analogs, including (D-His2,D-Ser(tBu)6,Azagly10)-LHRH, is highly flexible, allowing for a variety of conformations that may influence receptor binding and activity (Nikiforovich & Marshall, 2009).

Bioactivity Enhancement through Glycosylation

Glycosylated derivatives of LHRH analogs, including (D-His2,D-Ser(tBu)6,Azagly10)-LHRH, have shown improved solubility, biological activity, and stability. The introduction of carbohydrate moieties has been found to significantly enhance the stability and bioactivity of these analogs, making them potent candidates for fertility drug applications and other therapeutic uses (Michael et al., 2009).

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43+,44-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-NNUSRHINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-His2)-Goserelin

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